molecular formula C12H14ClN B14732780 8-Chloro-2,2,4-trimethyl-1,2-dihydroquinoline CAS No. 7087-80-1

8-Chloro-2,2,4-trimethyl-1,2-dihydroquinoline

Cat. No.: B14732780
CAS No.: 7087-80-1
M. Wt: 207.70 g/mol
InChI Key: OMWKZDJMMWLMNQ-UHFFFAOYSA-N
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Description

8-Chloro-2,2,4-trimethyl-1,2-dihydroquinoline is a derivative of dihydroquinoline, a class of compounds known for their diverse pharmacological properties. This compound is characterized by the presence of a chlorine atom at the 8th position and three methyl groups at the 2nd, 2nd, and 4th positions on the quinoline ring. Dihydroquinolines, including this compound, are known for their applications in various fields such as medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2,2,4-trimethyl-1,2-dihydroquinoline typically involves the condensation of aniline derivatives with ketones in the presence of catalysts. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol and nitroethane in the presence of concentrated sulfuric acid . This method, however, requires high temperatures and can be quite violent.

Industrial Production Methods: In industrial settings, the synthesis of dihydroquinoline derivatives often employs heterogeneous catalytic condensation. For instance, the condensation of aniline with acetone using metal-exchanged tungstophosphoric acid supported on γ-Al2O3 has been shown to be effective . This method offers higher yields and more controlled reaction conditions compared to traditional methods.

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-2,2,4-trimethyl-1,2-dihydroquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.

    Substitution: The chlorine atom at the 8th position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

Scientific Research Applications

8-Chloro-2,2,4-trimethyl-1,2-dihydroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Chloro-2,2,4-trimethyl-1,2-dihydroquinoline involves its interaction with various molecular targets. It is known to inhibit lipid peroxidation, which is a key pathway in its antioxidant activity . The compound can also interact with bacterial cell membranes, leading to disruption and antibacterial effects. In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

    2,2,4-Trimethyl-1,2-dihydroquinoline: Lacks the chlorine atom at the 8th position.

    8-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline: Similar structure but with a bromine atom instead of chlorine.

    2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline: Fully reduced form of the compound.

Uniqueness: 8-Chloro-2,2,4-trimethyl-1,2-dihydroquinoline is unique due to the presence of the chlorine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-chlorinated counterparts. This makes it a valuable compound for specific applications where the chlorine atom plays a crucial role in its mechanism of action .

Properties

CAS No.

7087-80-1

Molecular Formula

C12H14ClN

Molecular Weight

207.70 g/mol

IUPAC Name

8-chloro-2,2,4-trimethyl-1H-quinoline

InChI

InChI=1S/C12H14ClN/c1-8-7-12(2,3)14-11-9(8)5-4-6-10(11)13/h4-7,14H,1-3H3

InChI Key

OMWKZDJMMWLMNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(NC2=C1C=CC=C2Cl)(C)C

Origin of Product

United States

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